
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine is a compound that features a piperidine ring substituted with a trifluoromethyl group and a cyclopropanamine moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine typically involves the formation of the piperidine ring followed by the introduction of the trifluoromethyl group and the cyclopropanamine moiety. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: Attachment of the cyclopropanamine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow synthesis and the use of automated reactors to ensure consistent production .
化学反応の分析
Types of Reactions
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the piperidine ring or the trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the cyclopropanamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce de-trifluoromethylated or deaminated derivatives .
科学的研究の応用
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine ring and cyclopropanamine moiety contribute to its overall biological activity .
類似化合物との比較
Similar Compounds
- N-((1-(trifluoromethyl)piperidin-2-yl)methyl)amine
- N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropane
- N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanol
Uniqueness
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine is unique due to the presence of both a trifluoromethyl group and a cyclopropanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H17F3N2 |
|---|---|
分子量 |
222.25 g/mol |
IUPAC名 |
N-[[1-(trifluoromethyl)piperidin-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)15-6-2-1-3-9(15)7-14-8-4-5-8/h8-9,14H,1-7H2 |
InChIキー |
ZUHXVXODGHNKDT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)CNC2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


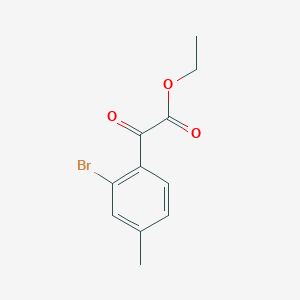
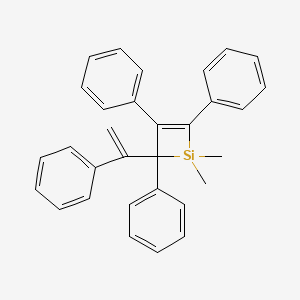
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
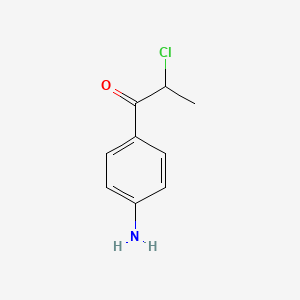
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
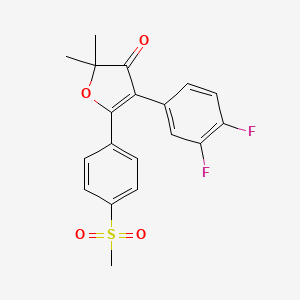

![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)


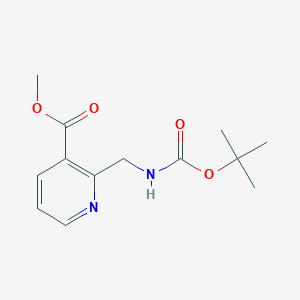
![2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile](/img/structure/B13967260.png)
